6-Hydroxy-1h-indole-2-carboxylic acid
Overview
Description
6-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It is also known by other names such as 6-Hydroxyindole-2-carboxylic acid and has a molecular weight of 177.16 g/mol .
Synthesis Analysis
The synthesis of 6-Hydroxy-1H-indole-2-carboxylic acid and its derivatives is a topic of ongoing research. For instance, synthetic strategies of indole 2 and 3-carboxamides have been explored, with the carboxyl group being activated and connected to amines for conversion to amides .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-1H-indole-2-carboxylic acid comprises a benzene ring fused to a pyrrole ring . The compound has a topological polar surface area of 73.3 Ų and a complexity of 219 .Physical And Chemical Properties Analysis
6-Hydroxy-1H-indole-2-carboxylic acid has several computed properties. It has a molecular weight of 177.16 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
HIV-1 Integrase Strand Transfer Inhibitors
- Summary of Application: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of integrase, an important enzyme in the life cycle of HIV-1 . These compounds can effectively impair viral replication.
- Methods of Application: Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized . The indole nucleus of compound 1 was observed to chelate with two Mg 2+ ions within the active site of integrase .
- Results or Outcomes: Compound 17a was proved to markedly inhibit the effect of integrase, with IC 50 value of 3.11 μM . These results indicated that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
Antifungal Metabolite Production
- Summary of Application: 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) is an antifungal metabolite produced by Bacillus toyonensis . It has shown antimycotic action towards Candida albicans ATCC 10231 and Aspergillus niger clinical isolates .
- Methods of Application: The production of MICA was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables .
- Results or Outcomes: The optimal conditions for MICA production were as follows: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
Synthesis of Selected Alkaloids
- Summary of Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .
- Results or Outcomes: Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation of D-glutamic Acid-based Inhibitors
- Summary of Application: Indole-6-carboxylic acid is used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
Synthesis of Pyrrolizidine Alkaloid
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFFOMJRAXIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625139 | |
Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1h-indole-2-carboxylic acid | |
CAS RN |
40047-23-2 | |
Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40047-23-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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